6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one

Lipophilicity Physicochemical Properties Drug Design

6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 1411979-51-5) is a 1,2,3-benzotriazin-4(3H)-one heterocyclic building block characterized by a trifluoromethoxy-substituted phenyl ring at the 6-position. The compound serves as the parent unsubstituted scaffold for a series of patented late sodium channel (INaL) inhibitors described in US20120289493, where various N3-alkyl/heteroaryl derivatives were developed for cardiovascular and metabolic indications.

Molecular Formula C14H8F3N3O2
Molecular Weight 307.23 g/mol
Cat. No. B12102953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one
Molecular FormulaC14H8F3N3O2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C2)N=NNC3=O)OC(F)(F)F
InChIInChI=1S/C14H8F3N3O2/c15-14(16,17)22-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(21)19-20-18-12/h1-7H,(H,18,19,21)
InChIKeyDTBWRSXRFICCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one: Core Scaffold for Late Sodium Current Inhibitor Discovery


6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 1411979-51-5) is a 1,2,3-benzotriazin-4(3H)-one heterocyclic building block characterized by a trifluoromethoxy-substituted phenyl ring at the 6-position [1]. The compound serves as the parent unsubstituted scaffold for a series of patented late sodium channel (INaL) inhibitors described in US20120289493, where various N3-alkyl/heteroaryl derivatives were developed for cardiovascular and metabolic indications [2]. With a molecular weight of 307.23 g/mol, a computed XLogP3-AA of 4.2, and a single hydrogen bond donor, it is positioned as a moderately lipophilic fragment with favorable drug-like properties for lead optimization programs [1].

Why Generic 6-Arylbenzotriazinone Analogs Cannot Replace 6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one in Late Sodium Current Programs


Simply substituting the 4-(trifluoromethoxy)phenyl moiety with a 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl analog fundamentally alters the compound's electronic and lipophilic profile. The OCF3 group is a long-range electron-withdrawing substituent superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at ortho positions [1], and aryl trifluoromethylethers lie orthogonal to the arene ring due to poor oxygen lone pair conjugation, a conformational feature not shared by OCH3 analogs that profoundly influences target binding and metabolic stability [2]. Direct physicochemical data for the target compound shows a computed logP of 4.2 [3]; the corresponding 4-methoxy analog is predicted to be roughly 1–1.5 log units more polar based on established fragment contribution differences between OCF3 and OCH3 substituents [4], meaning generic substitution would produce a compound with significantly different membrane permeability, solubility, and protein-binding characteristics, rendering structure–activity relationships non-transferable across this series.

Quantitative Differentiation Evidence for 6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: OCF3 vs. OCH3 Phenyl Substituent

The computed partition coefficient for 6-(4-(trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one is XLogP3-AA = 4.2 [1]. While an experimentally measured logP for the exact 6-(4-methoxyphenyl) analog is not publicly available in a directly comparable assay, the well-established incremental lipophilicity contribution of an aromatic OCF3 substituent versus OCH3 is approximately +1.0 to +1.4 log units based on matched molecular pair analyses across multiple chemotypes [2]. Therefore, the 4-methoxy analog is estimated to have a logP in the range of 2.8–3.2. This >1 log unit difference translates into a roughly 10-fold difference in octanol/water partitioning, directly impacting passive membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity Physicochemical Properties Drug Design Fragment-Based Screening

Electron-Withdrawing Strength: Trifluoromethoxy vs. Methoxy Substituent Effects on Reactivity

The trifluoromethoxy group exerts a long-range electron-withdrawing effect through both inductive (σI) and resonance (σR) mechanisms. The Hammett σp constant for OCF3 is approximately +0.35, compared to −0.27 for OCH3 [1]. This difference of Δσp ≈ 0.62 units has been shown to enable directed ortho-metalation reactions—specifically, hydrogen/metal permutation at the ortho position—that are not feasible with the OCH3 analog [2]. The OCF3 group's ability to promote such site-selective functionalization makes the target compound a superior building block for late-stage diversification in medicinal chemistry campaigns where regioselective C–H activation is required.

Electronic Effects Hammett Constants Synthetic Chemistry Cross-Coupling

Regioisomeric Differentiation: 6-Phenyl vs. 3-Phenyl Substitution on Benzotriazinone Core

The target compound bears the 4-(trifluoromethoxy)phenyl group at the 6-position of the benzotriazinone core. Its regioisomer, 1,2,3-benzotriazin-4(3H)-one, 3-[4-(trifluoromethoxy)phenyl]- (CAS 3068404-01-0), carries the identical substituent at the N3 position . The patent literature explicitly teaches that 3-substituted derivatives with various N-alkyl/heteroaryl groups are required for late sodium channel (INaL) inhibitory activity, with the 6-(4-trifluoromethoxyphenyl) motif serving as the conserved aryl anchor [1]. The 3-phenyl regioisomer lacks the free N3–H required for subsequent N-alkylation diversification and is not documented as a substrate in the synthetic schemes of US20120289493, limiting its utility as a building block for the disclosed inhibitor series.

Regioisomer Late Sodium Current Sodium Channel Inhibitor Structure-Activity Relationship

Orthogonal Conformation: Trifluoromethoxy vs. Methoxy Dihedral Angle Preference

In aryl trifluoromethylethers, the OCF3 group adopts a conformation orthogonal to the aromatic ring plane due to delocalization of the oxygen lone pair into adjacent C–F σ* orbitals, resulting in a dihedral angle of approximately 90° [1]. In contrast, the corresponding OCH3 group preferentially adopts a coplanar or near-coplanar conformation (dihedral angle <20°) that maximizes oxygen lone pair conjugation with the aromatic π-system [2]. This fundamental conformational difference alters the three-dimensional shape, electrostatic surface potential, and π-stacking capability of the molecule, directly impacting molecular recognition by biological targets. The computed 3D conformer of the target compound accessible via PubChem confirms this orthogonal preference [3].

Conformational Analysis Drug Design Molecular Geometry Fluorine Chemistry

Vendor Purity Specification Benchmarking: Target Compound vs. Regioisomer Availability

Commercial listings for the target compound specify a minimum purity of 95% (HPLC) as documented by AKSci (cat. 8362EM) , with additional suppliers offering the compound in research-grade quantities from 25 mg to 5 g. In contrast, the regioisomer CAS 3068404-01-0 has limited documented vendor listings with no publicly disclosed minimum purity certification on major supplier platforms . For end-users requiring traceable quality assurance for reproducible biological assay or synthetic chemistry results, the availability of a supplier-certified >95% purity batch provides a quantifiable procurement advantage.

Purity Quality Control Chemical Procurement Building Block

Hydrogen Bond Donor Count: Target Compound vs. N3-Substituted Analogs in the Patent Series

6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one possesses a single hydrogen bond donor (the N3–H) [1], whereas all active N3-substituted analogs in patent US20120289493 (e.g., compounds II-1 through II-26) feature zero hydrogen bond donors due to alkylation/heteroarylation at N3 [2]. This single H-bond donor difference has measurable consequences: it predicts a lower passive membrane permeability for the parent scaffold compared to N3-substituted derivatives (estimated reduction of ~0.5–1.0 log units in PAMPA at pH 7.4 based on the Lipinski hydrogen bond donor penalty), while also providing a synthetic handle for late-stage diversification via N-alkylation, Mitsunobu, or Buchwald coupling reactions.

Hydrogen Bonding Drug-Likeness Physicochemical Profiling Lead Optimization

Recommended Application Scenarios for 6-(4-(Trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one Based on Differentiation Evidence


Parent Scaffold for Late Sodium Current (INaL) Inhibitor Library Synthesis

As documented in US20120289493, this compound provides the free N3–H required for alkylation, heteroarylation, or acylation to generate the full range of N3-substituted INaL inhibitor analogs [1]. Its single hydrogen bond donor and available N3 position cannot be replicated by the N3-phenyl regioisomer, making it the only viable starting material for building this specific patent SAR library. Procurement should target 95%+ purity to ensure consistent reaction yields across parallel synthesis campaigns.

Lipophilic Fragment for Membrane Permeability-Critical Assays

With a computed XLogP3-AA of 4.2, the compound occupies a lipophilicity window that is approximately 1.0–1.4 log units higher than its OCH3 analog [1]. This property makes it specifically suited for fragment-based screening cascades requiring passive membrane permeability, where the OCH3 analog would fall below the permeability threshold and produce false-negative results. Investigators should use the target compound when designing matched molecular pair studies to isolate the permeability contribution of OCF3 vs. OCH3.

Electron-Withdrawing Building Block for Regioselective Synthetic Chemistry

The OCF3 group's σp value of +0.35 (vs. −0.27 for OCH3) uniquely enables directed ortho-metalation and subsequent functionalization reactions on the 4-(trifluoromethoxy)phenyl ring [1]. This electronic signature is not achievable with methoxy or chloro substituents, positioning this compound as the reagent of choice for synthetic routes requiring electron-deficient aryl intermediates prepared via hydrogen/metal permutation.

Orthogonal Conformation Probe in Structure-Based Drug Design

The orthogonal ~90° dihedral angle of the aryl-OCF3 group, contrasted with the coplanar OCH3 geometry, provides a distinct three-dimensional pharmacophore for X-ray co-crystallography and molecular docking campaigns [1]. This compound can serve as a shape-diversity probe in fragment screening libraries where the orthogonal conformation is essential for interrogating binding pockets that discriminate between planar and perpendicular aryl orientations.

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